An In-Depth Technical Guide to 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde
An In-Depth Technical Guide to 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde, a biphenyl derivative of significant interest in medicinal chemistry and materials science. This document will delve into its chemical and physical properties, synthesis methodologies with a focus on the Suzuki-Miyaura coupling, spectroscopic characterization, safety protocols, and its applications as a versatile building block in the development of novel compounds.
Introduction: The Significance of the Biphenyl Scaffold
Biphenyl and its substituted derivatives are a class of organic compounds that have garnered considerable attention in the fields of drug discovery and materials science.[1] The biphenyl moiety serves as a rigid and tunable scaffold, allowing for the precise spatial orientation of functional groups. This structural feature is crucial for modulating interactions with biological targets and for designing materials with specific optical and electronic properties. 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde, with its methoxy and aldehyde functionalities, represents a key intermediate for the synthesis of a wide array of more complex molecules. The aldehyde group provides a reactive handle for various chemical transformations, while the methoxy group can influence the electronic properties and metabolic stability of derivative compounds.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.
Table 1: Physicochemical Properties of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde [2][3]
| Property | Value |
| CAS Number | 118350-17-7 |
| Molecular Formula | C₁₄H₁₂O₂ |
| Molecular Weight | 212.24 g/mol |
| IUPAC Name | 3-(4-methoxyphenyl)benzaldehyde |
| Appearance | White to off-white solid (typical) |
| SMILES | COC1=CC=C(C=C1)C2=CC=CC(=C2)C=O |
| InChIKey | MMXLQHMKFDEKHM-UHFFFAOYSA-N |
Synthesis of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde: The Suzuki-Miyaura Coupling
The formation of the C-C bond between the two phenyl rings is most efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This reaction is renowned for its mild conditions, high yields, and broad functional group tolerance, making it a cornerstone of modern organic synthesis.[5][6]
The primary synthetic route involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde, two common strategies can be employed, differing in the choice of starting materials.
General Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol outlines the synthesis of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde from 3-bromobenzaldehyde and 4-methoxyphenylboronic acid.
Materials:
-
3-Bromobenzaldehyde
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1-Propanol
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Methanol
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Activated carbon (e.g., Darco G-60)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and a nitrogen inlet, combine 3-bromobenzaldehyde (1.0 equiv) and 4-methoxyphenylboronic acid (1.05 equiv) in 1-propanol.
-
Degassing: Purge the mixture with nitrogen for 30 minutes to remove dissolved oxygen.
-
Catalyst and Base Addition: To the stirred solution, add palladium(II) acetate (0.003 equiv), triphenylphosphine (0.009 equiv), and a 2 M aqueous solution of sodium carbonate (1.2 equiv).[6]
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.[6]
-
Workup: After the reaction is complete, cool the mixture and add deionized water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with 5% aqueous sodium bicarbonate, followed by saturated brine.
-
Decolorization and Drying: Treat the organic solution with activated carbon to remove colored impurities. Dry the solution over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a mixture of hexanes and methanol or by flash column chromatography on silica gel.[8]
Spectroscopic Characterization
The identity and purity of the synthesized 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde should be confirmed by a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (singlet, ~10.0 ppm), the methoxy group protons (singlet, ~3.8 ppm), and a complex pattern of aromatic protons in the range of 7.0-8.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon around 192 ppm, the methoxy carbon around 55 ppm, and a series of signals for the aromatic carbons between 114 and 160 ppm.[9]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1690-1715 cm⁻¹. Other characteristic peaks include C-H stretching of the aromatic rings and the aldehyde, and C-O stretching of the methoxy group.[10][11]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 212.[12]
Applications in Research and Drug Development
The unique structural features of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde make it a valuable precursor in several areas of research.
Medicinal Chemistry
The biphenyl scaffold is a common motif in many biologically active compounds. The aldehyde functionality of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde allows for its use in the synthesis of:
-
Schiff Bases: Reaction with primary amines yields Schiff bases, which are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
-
Heterocyclic Compounds: The aldehyde group can participate in cyclization reactions to form various heterocyclic systems, which are prevalent in pharmaceuticals.
-
Inhibitors of Aldehyde Dehydrogenase (ALDH): Substituted benzaldehydes are being investigated as potential inhibitors of ALDH isozymes, which are implicated in cancer cell survival and resistance to therapy.[13] The benzyloxybenzaldehyde scaffold, structurally related to the title compound, has shown promise as a selective inhibitor of ALDH1A3.[13]
-
Anti-HIV Agents: The biphenyl moiety has been incorporated into the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[14] The substitution pattern on the biphenyl rings significantly influences the antiviral potency.[14]
Materials Science
The rigid biphenyl core is also a key component in the design of functional organic materials. The aldehyde group can be used to synthesize:
-
Luminescent Materials: Derivatives of biphenyl aldehydes can be used to create molecules with interesting photophysical properties for applications in organic light-emitting diodes (OLEDs).
-
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): Tripodal salicylaldehydes, which can be synthesized from biphenyl carbaldehyde precursors, are used as building blocks for the construction of porous materials for gas storage and separation.[15]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde and the reagents used in its synthesis.
Hazard Identification:
-
4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde: May cause skin, eye, and respiratory irritation.
-
Palladium Catalysts: Palladium on carbon can be pyrophoric, especially when dry.[16][17] Handle in an inert atmosphere and keep wet.[18]
-
Arylboronic Acids: Can be irritating to the eyes, respiratory system, and skin.
-
Solvents: Organic solvents used in the synthesis are flammable.
Recommended Personal Protective Equipment (PPE):
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Flame-resistant lab coat
-
Work in a well-ventilated fume hood.[19]
Handling and Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[19]
-
Keep containers tightly closed.[19]
Conclusion
4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde is a versatile and valuable building block in organic synthesis. Its straightforward preparation via the robust Suzuki-Miyaura coupling, combined with the reactivity of its aldehyde functionality, provides access to a diverse range of complex molecules with potential applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, intended to serve as a valuable resource for researchers in these fields.
References
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